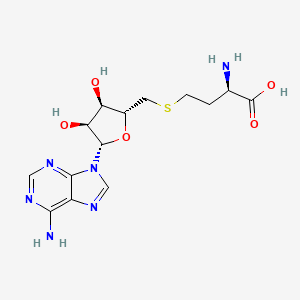
S-Adenosyl-D-homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.
准备方法
Synthetic Routes and Reaction Conditions
S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
化学反应分析
Types of Reactions
S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: The 3’-hydroxyl group of the ribose moiety can be oxidized by enzyme-bound NAD+.
Substitution: The sulfur atom in the homocysteine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Requires adenosylhomocysteinase and NAD+ as a cofactor.
Oxidation: Involves NAD+ as an oxidizing agent.
Substitution: Typically occurs under mild conditions with nucleophilic reagents.
Major Products
Hydrolysis: Produces homocysteine and adenosine.
Oxidation: Results in the formation of a ketone intermediate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
S-Adenosyl-D-homocysteine has numerous applications in scientific research:
作用机制
S-Adenosyl-D-homocysteine exerts its effects primarily by inhibiting methylation reactions. It acts as a product inhibitor of S-adenosyl-L-methionine-dependent methyltransferases, preventing the transfer of methyl groups to substrates . This inhibition occurs because this compound binds to the active site of the methyltransferase, blocking the binding of S-adenosyl-L-methionine . The molecular targets include DNA, proteins, and lipids, and the pathways involved are those related to methylation and gene regulation .
相似化合物的比较
S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:
S-adenosyl-L-methionine: The methyl donor in methylation reactions.
Homocysteine: A product of this compound hydrolysis and a precursor in methionine metabolism.
Adenosine: Another product of this compound hydrolysis.
Uniqueness
This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .
属性
分子式 |
C14H20N6O5S |
|---|---|
分子量 |
384.41 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |
InChI 键 |
ZJUKTBDSGOFHSH-NPLZWRLCSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


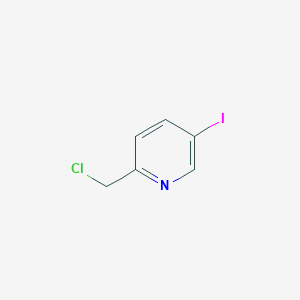
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
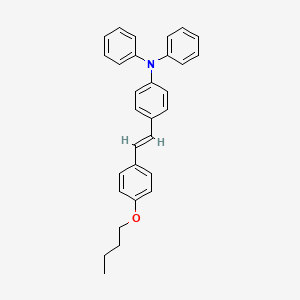
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
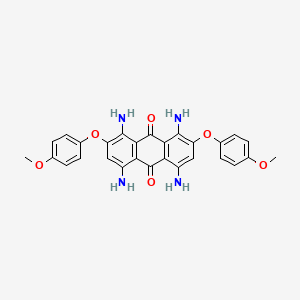
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
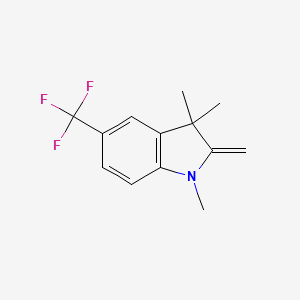
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
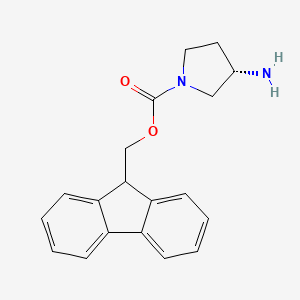
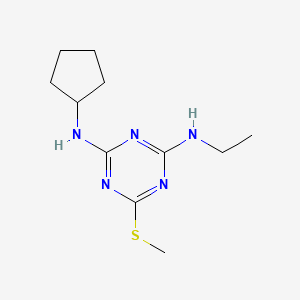
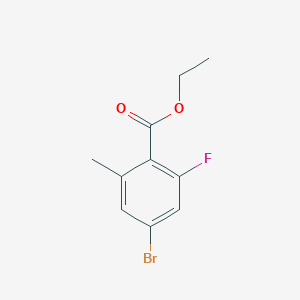
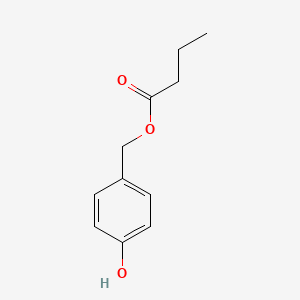
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
